molecular formula C18H19N3OS B15022905 4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B15022905
M. Wt: 325.4 g/mol
InChI Key: FIQDHORBVIIFHQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is an organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a tert-butyl group, a benzamide moiety, and a benzothiadiazole ring. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenethiol and 2-nitrobenzaldehyde, under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiadiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiadiazole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-tert-butyl-N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)benzamide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the presence of the benzothiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

4-tert-butyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C18H19N3OS/c1-11-5-10-14-16(21-23-20-14)15(11)19-17(22)12-6-8-13(9-7-12)18(2,3)4/h5-10H,1-4H3,(H,19,22)

InChI Key

FIQDHORBVIIFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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